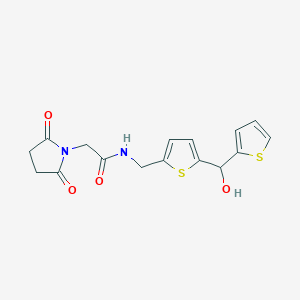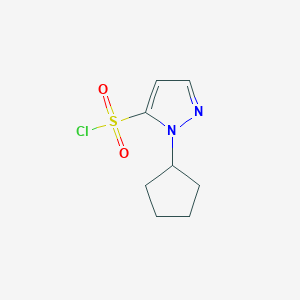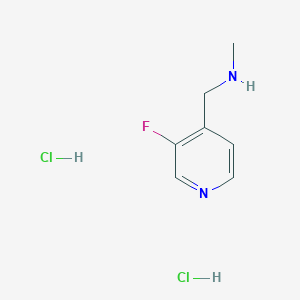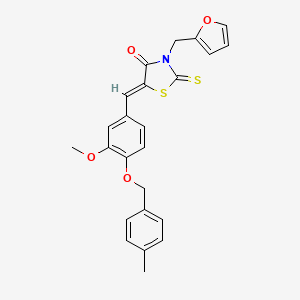![molecular formula C19H25N3O3 B2597238 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide CAS No. 1009671-47-9](/img/structure/B2597238.png)
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide, also known as MD-33, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
Antihypertensive Activity
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has demonstrated potential antihypertensive effects. Certain compounds within this class were found to exhibit significant blood pressure-lowering effects, acting as alpha-adrenergic blockers. This suggests potential applications in the development of antihypertensive medications (Caroon et al., 1981).
Venom Constituents and Wasp Attractants
Studies on spiroacetals, structurally related to diazaspirocycles, have identified them as major volatile components in wasp venom. These compounds have been synthesized and shown to possess attractant properties for wasps, indicating potential applications in the development of wasp lures or repellents (Weston et al., 1997).
Spiroarsoranes and Polytopal Equilibrium
Research into spiroarsoranes, which share the spirocyclic motif with the compound , has explored their chemical behavior in solution, demonstrating polytopal equilibrium. This insight into the dynamic behavior of spirocyclic compounds could inform synthetic strategies and applications in materials science (Tapia-Benavides et al., 2010).
Bronchospasmolytic and Antiallergic Activities
Investigations into decasilate, a compound with a diazaspirodecane structure, have revealed bronchospasmolytic, antiallergic, anti-inflammatory, mucolytic, and antitussive activities in experimental models. These findings suggest potential applications in treating respiratory conditions such as chronic bronchitis (Ucelay et al., 1991).
Photochemical Transformation to β-Lactams
A study on the photochemical transformation of a benzoxazine derivative to β-lactams highlights the chemical reactivity and potential for synthesizing novel β-lactam antibiotics. This research could inform the development of new antibacterial agents (Marubayashi et al., 1992).
Mechanism of Action
Target of Action
The primary target of the compound 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key regulator of necroptosis, a form of programmed cell death .
Mode of Action
This compound acts by inhibiting the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway .
Biochemical Pathways
The compound this compound affects the necroptosis pathway. By inhibiting RIPK1, it prevents the downstream effects of necroptosis, which is considered a significant driver of various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic properties of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect. In a necroptosis model in U937 cells, the compound showed prominent inhibitory activity .
Action Environment
Environmental factors that may influence the action, efficacy, and stability of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4The compound is stable at room temperature , suggesting that it may be resistant to degradation under normal storage conditions.
properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-8-10-19(11-9-13)17(24)22(18(25)21-19)12-16(23)20-14(2)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMIZOVKZNJXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)
![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)
![3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2597171.png)


![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)
![2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide](/img/structure/B2597176.png)
![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)